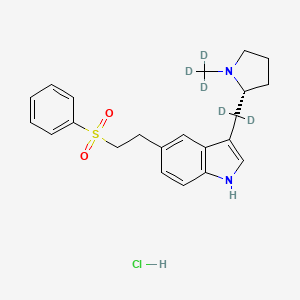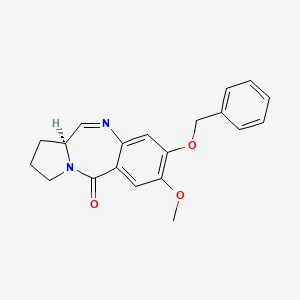
Benzyl DC-81
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a molecular formula of C20H20N2O3 and a molecular weight of 336.38 g/mol . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl DC-81 involves several steps, starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions are not widely documented in public sources. it is known that the compound is synthesized through a series of organic reactions involving benzylation and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in available literature. Typically, such compounds are produced in controlled laboratory environments, ensuring high purity and consistency for research purposes .
Chemical Reactions Analysis
Types of Reactions
Benzyl DC-81 undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, forming benzoic acids.
Reduction: Reduction reactions can modify the functional groups attached to the benzyl ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Benzoic acids.
Reduction: Reduced benzyl derivatives.
Substitution: Benzyl halides.
Scientific Research Applications
Benzyl DC-81 is primarily used in scientific research for its anticancer properties. It exhibits antiproliferative activity against various cancer cell lines, including A375 and MCF-7 cells . This makes it a valuable compound for studying cancer biology and developing potential therapeutic agents. Additionally, this compound is used in drug discovery and development processes to explore its efficacy and safety profiles .
Mechanism of Action
The mechanism of action of Benzyl DC-81 involves its interaction with cellular targets that regulate cell proliferation. It is believed to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells . The specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzylpenicillin: An antibiotic used to treat bacterial infections.
Uniqueness
Benzyl DC-81 is unique due to its specific anticancer properties and its ability to inhibit the proliferation of certain cancer cell lines. Unlike Benzylpenicillin, which targets bacterial cell walls, this compound targets cancer cell proliferation mechanisms . Benzyl benzoate, on the other hand, is used for treating parasitic infections and does not exhibit anticancer properties .
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(6aS)-2-methoxy-3-phenylmethoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-10-16-17(21-12-15-8-5-9-22(15)20(16)23)11-19(18)25-13-14-6-3-2-4-7-14/h2-4,6-7,10-12,15H,5,8-9,13H2,1H3/t15-/m0/s1 |
InChI Key |
PXXBSLZVZRNTAD-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3C=N2)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)
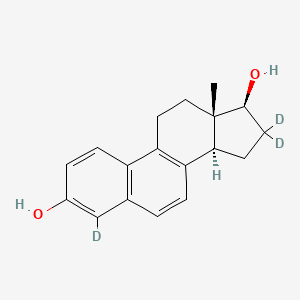
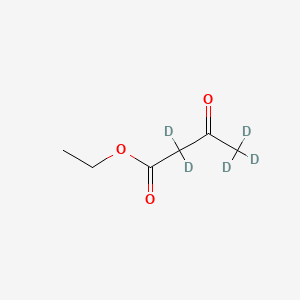
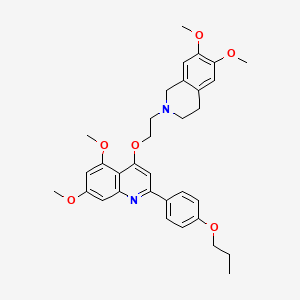
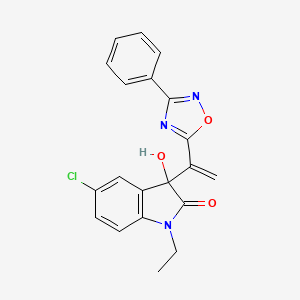
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)
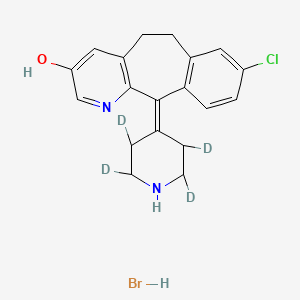

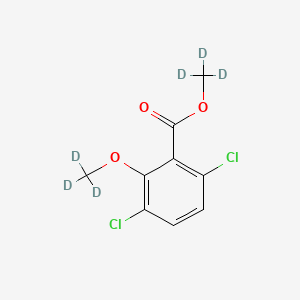
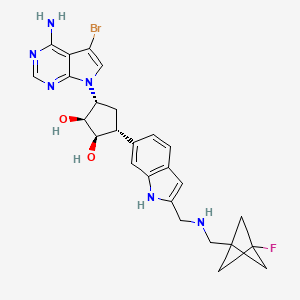

![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)
